Lipophilicity-Driven Permeability Advantage: Ethyl Benzoate vs. Carboxylic Acid Analog
The ethyl ester moiety provides a quantifiable lipophilicity advantage over the corresponding carboxylic acid analog (CAS 1313404-68-0). The target compound has a computed XLogP3-AA of 3 [1], compared to the carboxylic acid derivative which, based on the loss of the ethyl group, is expected to have a significantly lower LogP (estimated decrease of ~1.5–2.0 log units). This difference directly impacts passive membrane permeability, a critical parameter for cell-based assays, where the ester form acts as a prodrug-like entity with enhanced cellular uptake.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | 4-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzoic acid (estimated XLogP3-AA ~1.0–1.5) |
| Quantified Difference | ΔLogP ≈ +1.5 to +2.0 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, making the ethyl ester superior for cell-based phenotypic screening where intracellular target engagement is required.
- [1] PubChem. Compound Summary for CID 71742297, Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate. National Center for Biotechnology Information (2025). View Source
